molecular formula C18H18N4O4 B7711870 N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide

N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B7711870
M. Wt: 354.4 g/mol
InChI Key: COJVKSPTKOQOFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide, also known as AFOB, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. AFOB belongs to the class of oxadiazole derivatives that have been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Scientific Research Applications

N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential therapeutic applications. N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been reported to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been reported to inhibit the proliferation and induce apoptosis of cancer cells through the activation of caspase-3 and caspase-9. N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, it has been proposed that N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide exerts its biological effects through the modulation of various signaling pathways. N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been reported to inhibit the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in the regulation of inflammation and cell survival. N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects:
N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been reported to exhibit various biochemical and physiological effects. N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has also been reported to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and reactive oxygen species (ROS), in animal models of oxidative stress. N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in animal models of oxidative stress. N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has also been reported to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for lab experiments. N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is a synthetic compound that can be easily synthesized in large quantities with high purity. N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its biological activities, and its mechanism of action is partially understood. N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antitumor, and neuroprotective effects. However, there are also some limitations for lab experiments with N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide. N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not fully understood. N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to exhibit cytotoxic effects at high concentrations, which may limit its therapeutic potential.

Future Directions

There are several future directions for the research on N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide. Firstly, further studies are needed to elucidate the exact mechanism of action of N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide and its molecular targets. Secondly, more preclinical studies are needed to evaluate the safety and efficacy of N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide in animal models of various diseases. Thirdly, clinical trials are needed to evaluate the safety and efficacy of N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide in humans. Fourthly, studies are needed to optimize the synthesis method of N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide and to develop new derivatives with improved biological activities and pharmacokinetic properties. Finally, studies are needed to investigate the potential of N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide as a lead compound for the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 4-acetamidophenylhydrazine with furan-2-carboxylic acid hydrazide in the presence of phosphorous oxychloride. The resulting intermediate is then reacted with butyric anhydride to yield N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide. The overall synthesis route of N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is shown in Figure 1.

properties

IUPAC Name

N-(4-acetamidophenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c1-12(23)19-13-7-9-14(10-8-13)20-16(24)5-2-6-17-21-18(22-26-17)15-4-3-11-25-15/h3-4,7-11H,2,5-6H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJVKSPTKOQOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(acetylamino)phenyl]-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.